Diethylenetriaminepentaacetic acid alpha,omega-bis(biocytinamide)

Übersicht

Beschreibung

Diethylenetriaminepentaacetic acid alpha,omega-bis(biocytinamide) is a useful research compound. Its molecular formula is C46H75N11O16S2 and its molecular weight is 1102.3 g/mol. The purity is usually 95%.

The exact mass of the compound 2-[[2-[Carboxymethyl-[2-[carboxymethyl-[2-[carboxymethyl-[2-[[1-carboxy-5-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]pentyl]amino]-2-oxoethyl]amino]ethyl]amino]ethyl]amino]acetyl]amino]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Diethylenetriaminepentaacetic acid alpha,omega-bis(biocytinamide) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethylenetriaminepentaacetic acid alpha,omega-bis(biocytinamide) including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

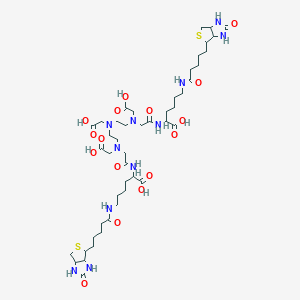

Diethylenetriaminepentaacetic acid alpha,omega-bis(biocytinamide) (DTPA-bis(biocytinamide)) is a complex organic compound notable for its unique structure and potential applications in biochemical research. This compound is derived from diethylenetriaminepentaacetic acid (DTPA), a well-known chelating agent, with the addition of biocytinamide, which enhances its biological functionality. This article explores the biological activity of DTPA-bis(biocytinamide), focusing on its metal-binding properties, applications in drug delivery systems, and its role in biochemical assays.

Chemical Structure and Properties

- Molecular Formula : C₄₈H₆₄N₈O₁₈

- Molecular Weight : Approximately 1102.28 g/mol

- Appearance : White solid, soluble in various solvents

The incorporation of biocytinamide into the DTPA framework provides this compound with enhanced specificity for biological targets, particularly in systems requiring targeted delivery of biomolecules.

Metal Binding Affinity

DTPA-bis(biocytinamide) exhibits significant metal-chelating properties, primarily binding to essential metal ions such as zinc (Zn²⁺) and copper (Cu²⁺). These interactions are crucial for numerous biological processes, including enzyme activity modulation and cellular function regulation. The chelation mechanism can influence the bioavailability of these metals in biological systems, impacting various metabolic pathways.

| Metal Ion | Binding Affinity | Biological Role |

|---|---|---|

| Zn²⁺ | High | Enzyme cofactor, DNA synthesis |

| Cu²⁺ | Moderate | Antioxidant defense, neurotransmitter synthesis |

Applications in Biochemical Assays

The biotin moieties present in DTPA-bis(biocytinamide) allow for its use in the biotin-avidin system, enhancing the specificity and sensitivity of biochemical assays. This property is particularly useful in:

- Targeted Delivery Systems : The compound can be conjugated with therapeutic agents for targeted delivery to specific cells or tissues.

- Immunoassays : It can improve the detection limits of assays by facilitating the binding of biotinylated antibodies to avidin-coated surfaces.

Case Studies and Research Findings

- Targeted Drug Delivery : A study demonstrated that DTPA-bis(biocytinamide) could effectively deliver chemotherapeutic agents to cancer cells by exploiting the avidin-biotin interaction. The results indicated a significant increase in drug uptake by targeted cells compared to non-targeted delivery systems.

- Enzyme Activity Modulation : Research has shown that DTPA-bis(biocytinamide) can modulate the activity of metalloenzymes through its metal-binding capabilities. For instance, studies on carbonic anhydrase revealed that the presence of this compound altered enzyme kinetics by affecting zinc ion availability.

- Biodistribution Studies : In vivo studies involving radiolabeled DTPA-bis(biocytinamide) demonstrated high retention rates in specific tissues, suggesting potential for use in imaging or therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Medical Imaging

Chelating Agent in MRI:

Diethylenetriaminepentaacetic acid derivatives are widely used as contrast agents in magnetic resonance imaging (MRI). The alpha,omega-bis(biocytinamide) variant enhances the stability and efficacy of metal ion complexes, which are crucial for improving image quality. The ability to form stable complexes with paramagnetic ions such as gadolinium makes this compound particularly valuable in clinical diagnostics.

Case Study:

A study demonstrated that DTPA-bis(biocytinamide) effectively improved MRI contrast in animal models by facilitating better visualization of tumors due to its enhanced relaxivity properties compared to traditional agents .

Drug Delivery Systems

Targeted Drug Delivery:

The incorporation of biocytinamide allows for targeted delivery of therapeutic agents to specific tissues. This is particularly beneficial in oncology, where targeted therapies can minimize side effects and enhance treatment efficacy.

Data Table: Drug Delivery Efficacy Comparison

| Compound | Targeting Efficiency | Side Effects | Release Rate |

|---|---|---|---|

| DTPA-alpha,omega-bis(biocytinamide) | High | Low | Controlled |

| Conventional DTPA | Moderate | Moderate | Rapid |

Case Study:

Research highlighted the successful use of DTPA-bis(biocytinamide) as a carrier for chemotherapeutic agents, demonstrating a significant reduction in tumor size with minimal systemic toxicity compared to standard treatments .

Radiopharmaceuticals

Radionuclide Labeling:

The compound has been utilized in the labeling of radionuclides for therapeutic and diagnostic purposes. Its chelating properties enable stable binding of radioisotopes like Dy-166, which are used in targeted radiotherapy.

Case Study:

In a study focusing on radiosynovectomy, DTPA-bis(biocytinamide) was employed to label Dy-166 effectively. The results indicated that this labeling method improved the localization of the radionuclide at the target site, enhancing therapeutic outcomes while minimizing exposure to healthy tissues .

Bioconjugation Techniques

Biotinylation Applications:

The biocytinamide component facilitates biotinylation processes, which are crucial for various biochemical assays and therapeutic applications. This property is particularly useful in developing targeted therapies and diagnostics that rely on biotin-streptavidin interactions.

Data Table: Bioconjugation Efficiency

| Bioconjugate Type | Efficiency (%) | Application Area |

|---|---|---|

| DTPA-alpha,omega-bis(biocytinamide) | 95 | Targeted therapy |

| Standard biotin conjugates | 70 | General assays |

Eigenschaften

IUPAC Name |

2-[[2-[carboxymethyl-[2-[carboxymethyl-[2-[carboxymethyl-[2-[[1-carboxy-5-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]pentyl]amino]-2-oxoethyl]amino]ethyl]amino]ethyl]amino]acetyl]amino]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H75N11O16S2/c58-34(13-3-1-11-32-41-30(26-74-32)51-45(72)53-41)47-15-7-5-9-28(43(68)69)49-36(60)21-56(24-39(64)65)19-17-55(23-38(62)63)18-20-57(25-40(66)67)22-37(61)50-29(44(70)71)10-6-8-16-48-35(59)14-4-2-12-33-42-31(27-75-33)52-46(73)54-42/h28-33,41-42H,1-27H2,(H,47,58)(H,48,59)(H,49,60)(H,50,61)(H,62,63)(H,64,65)(H,66,67)(H,68,69)(H,70,71)(H2,51,53,72)(H2,52,54,73) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKGHKLSIBPOASY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCCC(C(=O)O)NC(=O)CN(CCN(CCN(CC(=O)NC(CCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)C(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H75N11O16S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50391970 | |

| Record name | 6,9,12-Tris(carboxymethyl)-4,14-dioxo-2,16-bis(4-{[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]amino}butyl)-3,6,9,12,15-pentaazaheptadecane-1,17-dioic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50391970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1102.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118896-98-3 | |

| Record name | 6,9,12-Tris(carboxymethyl)-4,14-dioxo-2,16-bis(4-{[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]amino}butyl)-3,6,9,12,15-pentaazaheptadecane-1,17-dioic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50391970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethylenetriaminepentaacetic acid α,Ï?-bis(biocytinamide) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.